3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-Cycloheptylbicyclo[111]pentan-1-amine hydrochloride is a chemical compound characterized by its unique bicyclic structure It is a derivative of bicyclo[111]pentane, which is known for its strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction to form the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the cycloheptyl and amine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of strained ring systems with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The strained ring system and amine functionality allow it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the strained ring system but may differ in the functional groups attached.
Cycloheptyl amines: Compounds with a cycloheptyl group and an amine functionality, but without the bicyclic structure.
Uniqueness
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of a strained bicyclic core and a cycloheptyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2763755-11-7 |
---|---|
Molecular Formula |
C12H22ClN |
Molecular Weight |
215.8 |
Purity |
95 |
Origin of Product |
United States |
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